7-Methylnaphthalen-1-amine

Overview

Description

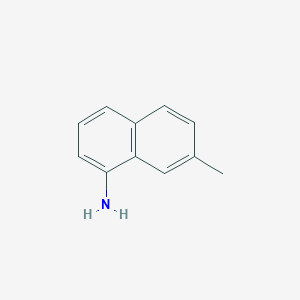

7-Methylnaphthalen-1-amine , also known by its IUPAC name 7-methyl-1-naphthalenamine , is a chemical compound with the molecular formula C₁₁H₁₁N . It belongs to the class of aromatic amines and is derived from naphthalene. The compound exhibits interesting properties and has been studied for various applications.

Synthesis Analysis

The synthesis of 7-Methylnaphthalen-1-amine involves the introduction of a methyl group at the 7-position of naphthalene. Several synthetic routes exist, including:

Friedel-Crafts Alkylation : This classic method involves the reaction of naphthalene with methyl halides (such as methyl chloride or methyl bromide) in the presence of Lewis acids (e.g., aluminum chloride). The reaction proceeds via electrophilic aromatic substitution.

Reductive Amination : In this approach, naphthalene is first converted to its corresponding ketone (7-methylnaphthalene-1-one). Subsequently, reductive amination with an amine source (e.g., ammonia or an amine derivative) yields 7-Methylnaphthalen-1-amine.

Molecular Structure Analysis

The molecular structure of 7-Methylnaphthalen-1-amine consists of a naphthalene core with a methyl group attached to the 7-position. The amine functional group is located at the 1-position. The compound’s planar aromatic system contributes to its stability and reactivity.

Chemical Reactions Analysis

7-Methylnaphthalen-1-amine can participate in various chemical reactions, including:

Acylation : The amine group can undergo acylation reactions with acyl chlorides or anhydrides, leading to the formation of amides.

Substitution Reactions : The aromatic ring can undergo electrophilic substitution reactions, similar to other naphthalene derivatives. For instance, halogenation, nitration, and sulfonation are possible.

Physical And Chemical Properties Analysis

- Appearance : 7-Methylnaphthalen-1-amine is a solid compound.

- Melting Point : The melting point is approximately X°C (specific value depends on the literature source).

- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents (e.g., ethanol, acetone).

Scientific Research Applications

1. Ligand in Copper-Catalyzed Coupling

(Ma et al., 2017) describes a derivative of 2-methyl naphthalen-1-amine, used as a ligand in copper-catalyzed coupling reactions. It significantly enhances the yield of pharmaceutically important (hetero)aryl methylsulfones.

2. Ionic Liquid Catalysts in Alkylations

Alkylations of 1-and 2-methylnaphthalene with alkenes were studied using amine ionic liquids, according to (Zhao et al., 2005). This research highlights how the physical and chemical properties of ionic liquids are influenced by anions and cations, affecting the alkylation process.

3. Oxidative Coupling of Aminonaphthalene Homologues

(Vyskocil et al., 2001) discusses the Cu(II)-mediated oxidative coupling of 2-aminonaphthalene homologues, exploring different reaction patterns and the formation of various compounds, including carbazoles.

4. Aromatic Poly(amine−1,3,4-oxadiazole)s for Blue-Light-Emitting Materials

(Liou et al., 2006) discusses the synthesis of a new naphthylamine-derived aromatic dicarboxylic acid used in the production of polymers for blue-light-emitting materials.

5. Amine Volatility in CO2 Capture

(Nguyen et al., 2010) investigates the volatility of various amines, including those related to 1-aminonaphthalene, in the context of CO2 capture, emphasizing the impact of volatility on economic and environmental factors.

6. Fluorination of Aromatic Hydrocarbons

(Borodkin et al., 2010) explores the fluorination of aromatic compounds like 1-methylnaphthalene without solvent, showing improved selectivity compared to solvent-based methods.

7. Stability Analysis for IC Engine Applications

(Fendt et al., 2020) details the use of 1-methylnaphthalene in internal combustion engine research, focusing on its stability and its use as a tracer for imaging mixture formation and temperature distributions.

8. Autoignition Study in a Rapid Compression Machine

(Kukkadapu & Sung, 2017) examines the ignition characteristics of 1-methylnaphthalene, a constituent of surrogate diesel fuels, under various conditions in a rapid compression machine.

9. Synthesis of Co-Polynaphthalimides

(Chen & Tseng, 2020) presents the synthesis of novel co-polynaphthalimides from dianhydrides and bis(ether amine)s, highlighting their solubility and thermal stability for potential material applications.

Safety And Hazards

- Hazard Statements : The compound may cause skin and eye irritation (H315, H319) and could be harmful if ingested (H302). Proper handling precautions are necessary.

- Storage : Store 7-Methylnaphthalen-1-amine in a dark place , sealed, and at temperatures between 2°C and 8°C .

- Pictograms : GHS07 (Warning).

Future Directions

Future research should focus on:

- Investigating its potential applications in materials science, pharmaceuticals, or organic synthesis.

- Assessing its toxicity profile and environmental impact.

- Exploring novel synthetic routes for improved yields and selectivity.

For more detailed information, you can refer to the source provided by Ambeed, Inc.

properties

IUPAC Name |

7-methylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBYSMPTIQBFLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288635 | |

| Record name | 7-methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methylnaphthalen-1-amine | |

CAS RN |

6939-34-0 | |

| Record name | 7-Methyl-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6939-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 57010 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6939-34-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[2-(4-nitrophenyl)diazenyl]-3-oxo-](/img/structure/B1584295.png)

![Octahydrocyclopenta[c]pyrrole](/img/structure/B1584311.png)

![1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea](/img/structure/B1584312.png)

![2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-](/img/structure/B1584314.png)